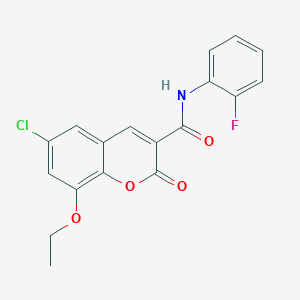
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-8-エトキシ-N-(2-フルオロフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、クロメン誘導体の一種である合成有機化合物です。クロメンは、抗炎症作用、抗酸化作用、抗がん作用など、多様な生物活性を示すことが知られています。
2. 製法
合成ルートと反応条件
6-クロロ-8-エトキシ-N-(2-フルオロフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドの合成は、一般的に以下の手順で実施されます。
原料: 合成は、6-クロロ-8-エトキシ-2H-クロメン-3-カルボン酸や2-フルオロアニリンなどの適切な原料の選択から始まります。
アミド結合の形成: 6-クロロ-8-エトキシ-2H-クロメン-3-カルボン酸のカルボン酸基は、N,N'-ジシクロヘキシルカルボジイミド (DCC) や1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド (EDC) などのカップリング試薬を用いて活性化されます。その後、2-フルオロアニリンを加えてアミド結合を形成します。
反応条件: 反応は、一般的にジクロロメタンやジメチルホルムアミド (DMF) などの有機溶媒中で、室温またはやや高温で行われます。反応混合物を数時間撹拌して、完全な変換を確保します。
工業的な生産方法
工業的な環境では、6-クロロ-8-エトキシ-N-(2-フルオロフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドの合成は、収率と純度を向上させるために反応条件の最適化を行う場合もあります。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
6-クロロ-8-エトキシ-N-(2-フルオロフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化され、追加の官能基を導入したり、既存の官能基を変換したりできます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、特定の官能基を還元することができます。
置換: この化合物は、特定の原子または基を他の原子または基に置き換える求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム、触媒存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム、エーテル中の水素化リチウムアルミニウム。
置換: 塩化チオニルなどのハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミンまたはアルコール誘導体を生成する可能性があります。
4. 科学研究での用途
6-クロロ-8-エトキシ-N-(2-フルオロフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、以下を含むいくつかの科学研究の用途があります。
医薬品化学: この化合物は、がん、炎症、神経変性疾患などのさまざまな疾患の治療における治療薬としての可能性について研究されています。
生物学研究: 研究者は、アポトーシス、細胞増殖、シグナル伝達経路などの細胞プロセスに対するその影響を調べています。
製薬開発: この化合物は、改善された有効性と安全性プロファイルを備えた新薬の開発のためのリード化合物として調査されています。
工業的な用途: 他の生物活性化合物の合成における中間体として、または分析化学における基準物質として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-ethoxy-2H-chromene-3-carboxylic acid and 2-fluoroaniline.
Formation of Amide Bond: The carboxylic acid group of 6-chloro-8-ethoxy-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is followed by the addition of 2-fluoroaniline to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Biological Research: Researchers investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.
作用機序
6-クロロ-8-エトキシ-N-(2-フルオロフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。これらには以下が含まれる可能性があります。
酵素阻害: この化合物は、キナーゼやプロテアーゼなどの疾患経路に関与する重要な酵素を阻害する可能性があります。
受容体結合: 細胞表面または細胞内にある特定の受容体に結合して、シグナル伝達と細胞応答を調節する可能性があります。
遺伝子発現: この化合物は、細胞の成長、分化、生存に関与する遺伝子の発現に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
6-クロロ-8-エトキシ-2H-クロメン-3-カルボン酸: 標的化合物の合成における前駆体。
2-フルオロアニリン: 合成に使用される別の前駆体。
その他のクロメン誘導体: 6-クロロ-8-メトキシ-2H-クロメン-3-カルボキサミドなどの、類似の核構造を持つが、置換基が異なる化合物。
独自性
6-クロロ-8-エトキシ-N-(2-フルオロフェニル)-2-オキソ-2H-クロメン-3-カルボキサミドは、独自の生物活性と化学反応性を付与する官能基の特定の組み合わせにより、ユニークです。そのフルオロフェニルおよびエトキシ置換基は、他のクロメン誘導体と比較して、その効力と選択性を高める可能性があります。
類似化合物との比較
Similar Compounds
6-chloro-8-ethoxy-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-fluoroaniline: Another precursor used in the synthesis.
Other Chromene Derivatives: Compounds with similar core structures but different substituents, such as 6-chloro-8-methoxy-2H-chromene-3-carboxamide.
Uniqueness
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its fluorophenyl and ethoxy substituents may enhance its potency and selectivity compared to other chromene derivatives.
特性
分子式 |
C18H13ClFNO4 |
|---|---|
分子量 |
361.7 g/mol |
IUPAC名 |
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H13ClFNO4/c1-2-24-15-9-11(19)7-10-8-12(18(23)25-16(10)15)17(22)21-14-6-4-3-5-13(14)20/h3-9H,2H2,1H3,(H,21,22) |
InChIキー |
OTBDVAMDOZDOQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=CC(=C1)Cl)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-Diethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B11488775.png)
![7-(3,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488778.png)
![2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol](/img/structure/B11488784.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488791.png)
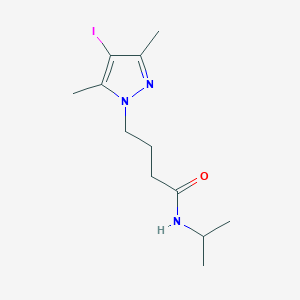
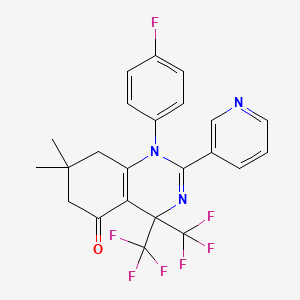
![methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11488804.png)
![4-tert-butyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11488810.png)
![(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11488825.png)
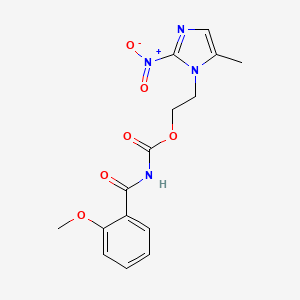
![1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11488830.png)
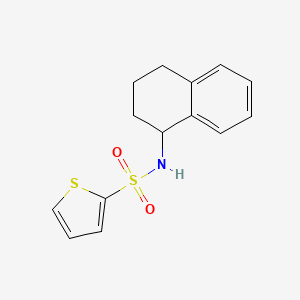
![5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11488843.png)
